Actb-1003

Descripción general

Descripción

ACTB-1003 is an oral kinase inhibitor that targets cancer mutations, angiogenesis, and induces apoptosis .

Synthesis Analysis

This compound is a laboratory product for research use only . It’s not intended for personal consumption as it could be harmful and dangerous .

Molecular Structure Analysis

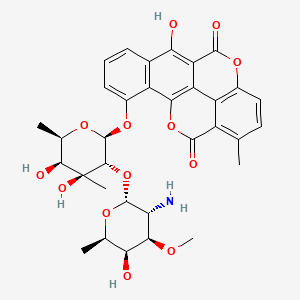

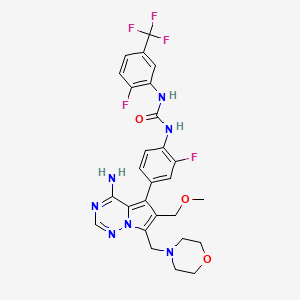

The chemical formula of this compound is C27H26F5N7O3 . Its exact mass is 591.20 and its molecular weight is 591.530 .

Chemical Reactions Analysis

The theoretical analysis of this compound involves FGFR inhibition, angiogenesis, and apoptosis induction .

Physical And Chemical Properties Analysis

This compound is a solid substance . It is insoluble in H2O but can dissolve in DMSO (≥18.15 mg/mL) and EtOH (≥2.5 mg/mL with gentle warming and ultrasonic) .

Relevant Papers

The paper titled “this compound: An oral kinase inhibitor targeting cancer mutations (FGFR), angiogenesis (VEGFR2, TEK), and induction of apoptosis (RSK and p70S6K)” provides a detailed analysis of this compound .

Aplicaciones Científicas De Investigación

Terapia contra el cáncer que se dirige a las mutaciones de FGFR

Actb-1003: es un potente inhibidor de la cinasa oral que se dirige a las mutaciones del cáncer, particularmente las que involucran al receptor del factor de crecimiento de fibroblastos (FGFR). Ha mostrado eficacia en la inhibición de FGFR1 con un valor de IC50 de 6 nM, lo que lo convierte en un candidato prometedor para el tratamiento de cánceres con alteraciones genéticas de FGFR .

Antiangiogénesis en la supresión tumoral

El compuesto también inhibe la angiogénesis, un proceso crítico en el crecimiento y metástasis del tumor, al dirigirse al receptor del factor de crecimiento endotelial vascular 2 (VEGFR2) y Tie-2 con una potencia nanomolar baja (2 nM y 4 nM, respectivamente). Esta inhibición dual puede obstaculizar significativamente el suministro de sangre a los tumores, suprimiendo así su crecimiento .

Inducción de apoptosis en las células cancerosas

This compound: induce la apoptosis en las células cancerosas al dirigirse a RSK y p70S6K, que se encuentran aguas abajo de la vía de la cinasa PI3. Esta vía a menudo está desregulada en el cáncer, y su inhibición por this compound puede desencadenar la muerte celular programada en las células tumorales .

Tratamiento de cánceres histológicos

El perfil de múltiples actividades de this compound se traduce en eficacia in vivo, con una inhibición del crecimiento tumoral dependiente de la dosis observada en varios cánceres histológicos, incluidos los cánceres de pulmón, mama y colorrectal. Esta actividad de amplio espectro destaca su potencial como agente terapéutico versátil .

Potencial en medicina personalizada

Dada su acción dirigida a cinasas y mutaciones específicas, this compound es prometedor para los enfoques de medicina personalizada. Podría utilizarse para adaptar los tratamientos en función del perfil genético del cáncer de un individuo, mejorando así los resultados del tratamiento .

Herramienta de investigación en estudios de vías de cinasas

Como inhibidor de la cinasa con múltiples modos de acción, this compound sirve como una valiosa herramienta de investigación para estudiar las vías de la cinasa en el cáncer. Ayuda a comprender el papel de estas vías en la progresión del cáncer y en la identificación de nuevos objetivos terapéuticos .

Aplicación en terapias combinadas

La capacidad de this compound para dirigirse a múltiples vías simultáneamente lo convierte en un excelente candidato para terapias combinadas. Se puede combinar con otros medicamentos para mejorar la eficacia y superar los mecanismos de resistencia en el tratamiento del cáncer .

Papel en la superación de la resistencia a los medicamentos

Las células cancerosas a menudo desarrollan resistencia a las terapias dirigidas. El enfoque multidiana de this compound puede ayudar a superar dicha resistencia, ofreciendo una nueva línea de tratamiento para los tipos de cáncer resistentes .

Mecanismo De Acción

Target of Action

ACTB-1003 is an oral kinase inhibitor that primarily targets several key proteins involved in cancer progression . These targets include:

- Fibroblast Growth Factor Receptor 1 (FGFR1) : FGFR1 plays a crucial role in cell differentiation and angiogenesis .

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2 : These receptors are involved in angiogenesis, the process of new blood vessel formation .

- Ribosomal S6 Kinase (RSK) and p70S6 Kinase (p70S6K) : These kinases are downstream of PI3 kinase and play a role in cell growth and proliferation .

Mode of Action

This compound interacts with its targets in the following ways:

- FGFR1 Inhibition : this compound inhibits FGFR1, thereby reducing the signaling that promotes cell differentiation and angiogenesis .

- VEGFR2 and Tie-2 Inhibition : By inhibiting these receptors, this compound disrupts angiogenesis, which can limit the supply of nutrients to the tumor .

- Induction of Apoptosis : this compound likely induces apoptosis by targeting RSK and p70S6K, leading to a reduction in cell growth and proliferation .

Biochemical Pathways

This compound affects several biochemical pathways:

- FGFR Signaling Pathway : By inhibiting FGFR1, this compound disrupts the FGFR signaling pathway, which can lead to reduced cell differentiation and angiogenesis .

- VEGF Signaling Pathway : The inhibition of VEGFR2 disrupts the VEGF signaling pathway, reducing angiogenesis .

- PI3K/Akt/mTOR Pathway : By targeting RSK and p70S6K, downstream of PI3 kinase, this compound can disrupt the PI3K/Akt/mTOR pathway, leading to reduced cell growth and proliferation .

Pharmacokinetics

As an oral kinase inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .

Result of Action

This compound has been shown to have a dose-dependent tumor growth inhibition effect in cell lines with FGFR genetic alterations, including OPM2 human multiple myeloma and the murine leukemia Ba/F3-TEL-FGFR1 . This suggests that this compound can effectively inhibit the growth of certain types of cancer cells.

Action Environment

Factors such as the patient’s overall health, the presence of other medications, and specific genetic factors could potentially influence the effectiveness and stability of this compound .

Análisis Bioquímico

Biochemical Properties

Actb-1003 plays a crucial role in biochemical reactions by inhibiting multiple kinases. It interacts with enzymes such as fibroblast growth factor receptor 1 (FGFR1), vascular endothelial growth factor receptor 2 (VEGFR2), Tie-2, ribosomal S6 kinase (RSK), and p70S6 kinase (p70S6K). These interactions inhibit the phosphorylation of downstream targets, thereby modulating cell growth, angiogenesis, and apoptosis .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits the growth of human multiple myeloma cells and murine leukemia cells by targeting FGFR1 and VEGFR2. This compound also induces apoptosis in these cells by inhibiting RSK and p70S6K. Additionally, it reduces tumor angiogenesis in mouse xenograft models, highlighting its potential in cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of multiple kinases. By inhibiting FGFR1, VEGFR2, and Tie-2, this compound disrupts signaling pathways essential for cell proliferation and angiogenesis. It also induces apoptosis by targeting RSK and p70S6K, which are downstream of the PI3 kinase pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at -20°C and retains its activity for up to four years. Long-term studies have shown that this compound consistently inhibits tumor growth and angiogenesis in various cancer models. Its efficacy may decrease over extended periods due to potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth and angiogenesis without significant toxicity. At higher doses, this compound may cause adverse effects such as weight loss and organ toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those regulated by FGFR1, VEGFR2, and Tie-2. It interacts with enzymes and cofactors that modulate cell growth, angiogenesis, and apoptosis. By inhibiting these pathways, this compound alters metabolic flux and reduces metabolite levels associated with tumor growth .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound accumulates in tumor tissues, where it exerts its therapeutic effects by inhibiting key signaling pathways .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases. It may also localize to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications. This localization is crucial for its activity and function in inhibiting cell growth and angiogenesis .

Propiedades

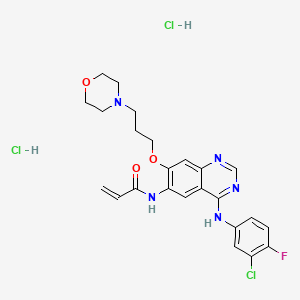

IUPAC Name |

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPJCJKUZPUFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26F5N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

939805-30-8 | |

| Record name | ACTB-1003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939805308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACTB-1003 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44750KD9OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)